molecular formula C13H14N2O3 B554822 N-Acetyl-L-tryptophan CAS No. 1218-34-4

N-Acetyl-L-tryptophan

Cat. No.: B554822
CAS No.: 1218-34-4
M. Wt: 246.26 g/mol
InChI Key: DZTHIGRZJZPRDV-UHFFFAOYSA-N
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Description

N-Acetyl-DL-tryptophan is a synthetic derivative of the amino acid tryptophan. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule. This compound is known for its stability and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

N-Acetyl-L-tryptophan (NAT) is known to target the neurokinin 1 receptor (NK1R) . NK1R is a G-protein coupled receptor that plays a crucial role in mediating the effects of the neuropeptide substance P, which is involved in various biological processes, including pain perception, mood regulation, and immune cell activation .

Mode of Action

NAT acts as an antagonist of the NK1R . By binding to this receptor, NAT can inhibit the actions of substance P, thereby modulating the physiological processes that this neuropeptide influences . Furthermore, NAT has been found to provide radioprotection by neutralizing radiation-induced oxidative stress, enhancing antioxidant enzymes (CAT, SOD, GST, and GPx), and protecting DNA from radiation-induced damage .

Biochemical Pathways

The metabolism of L-tryptophan, the parent compound of NAT, occurs via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), whereas important products from the kynurenine pathway are kynurenine and kynurenic acid .

Result of Action

NAT has been found to have neuroprotective effects in various models of neurodegenerative diseases. For instance, it has been shown to protect intestinal epithelial cells against radiation-induced apoptosis by modulating oxidative stress and mitochondrial membrane integrity . In Alzheimer’s disease models, NAT has been found to ameliorate cognitive decline and neuroinflammation induced by amyloid β 1-42 oligomers .

Action Environment

The action of NAT can be influenced by various environmental factors. For instance, the presence of oxidative stress can enhance the protective effects of NAT, as seen in models of radiation-induced apoptosis . .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-DL-tryptophan can be synthesized through a cascade reaction method. The process involves the acetylation of tryptophan using acetic anhydride in the presence of a base such as sodium hydroxide . The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, N-Acetyl-DL-tryptophan is produced using large-scale chemical synthesis techniques. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-DL-tryptophan undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Acetyl-DL-tryptophan can lead to the formation of N-acetyl-3-indoleacetic acid .

Scientific Research Applications

N-Acetyl-DL-tryptophan has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tryptophan: A stereoisomer of N-Acetyl-DL-tryptophan with similar properties but different biological activity.

    N-Acetyl-D-tryptophan: Another stereoisomer with distinct biological effects.

    DL-α-Acetylamino-3-indolepropionic acid: A compound with a similar structure but different functional groups.

Uniqueness

N-Acetyl-DL-tryptophan is unique due to its stability and versatility in various applications. Its ability to act as an antioxidant and stabilizer makes it particularly valuable in the pharmaceutical and biopharmaceutical industries .

Properties

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)propanoic acid
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InChI

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)
Source PubChem
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InChI Key

DZTHIGRZJZPRDV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
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Molecular Formula

C13H14N2O3
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DSSTOX Substance ID

DTXSID40861672
Record name Acetyltryptophan
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Molecular Weight

246.26 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name N-Acetyl-DL-tryptophan
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CAS No.

87-32-1, 1218-34-4
Record name N-Acetyl-DL-tryptophan
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Synthesis routes and methods

Procedure details

Cells of the E. coli transformant were inoculated on an LB agar plate. Each colony grown on the plate was inoculated with a toothpick to a well of a microtiter plate which contained 150 μl of LB culture medium containing 50 μg/ml ampicillin and 0.02 mM IPTG, and then the microtiter plate was covered with Breathable Sealing Membrane (Nalgene). The microtiter plate was incubated at 37° C. for 18 hours while being shaken. 10 μl of the culture medium solution was added to the reaction solution containing 300 mM Tris-hydrochloride buffer (pH 8.0), 0.1% cetylpyridinium bromide, 5% N-acetyl-DL-tryptophan, 1% N-acetyl-L-tryptophan, and distilled water in the wells of a microtiter plate. The plate was incubated at 25° C. for 1 hour while being shaken. Then, D-tryptophan produced from N-acetyl-D-tryptophan was quantified by colorimetry according to the TNBS method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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